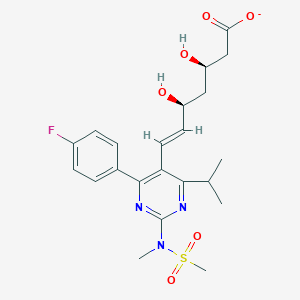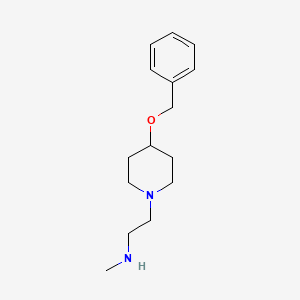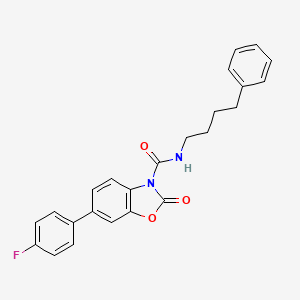
Rosuvastatin(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosuvastatin(1-) is a statin medication primarily used to prevent cardiovascular disease and treat abnormal lipid levels. It is marketed under the brand name Crestor, among others. Rosuvastatin(1-) works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin(1-) involves multiple steps, including esterification and condensation reactions. One method involves the esterification of a compound in a lower alcoholic solvent like methanol, in the presence of an acidic catalyst such as inorganic acids or p-toluensulphonic acid. The condensation step is carried out in the presence of a suitable base and an inert solvent like tetrahydrofuran, at temperatures ranging from -78°C to room temperature .
Industrial Production Methods: Industrial production of Rosuvastatin(1-) often involves automated sample preparation methods to ensure content uniformity and assay accuracy. Techniques such as high-performance liquid chromatography (HPLC) are used to determine the drug content. Automated systems can significantly reduce extraction and overall sample preparation times, improving data quality and reducing human errors .
化学反応の分析
Types of Reactions: Rosuvastatin(1-) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to N-desmethylrosuvastatin, a major metabolite with approximately 20-50% of the pharmacological activity of the parent compound .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Rosuvastatin(1-) include methanol, tetrahydrofuran, and acidic catalysts like p-toluensulphonic acid. Reaction conditions often involve controlled temperatures and the use of inert solvents to ensure the stability and purity of the final product .
Major Products: The major products formed from the reactions of Rosuvastatin(1-) include its metabolites, such as N-desmethylrosuvastatin. These metabolites retain a significant portion of the pharmacological activity of the parent compound and contribute to its overall therapeutic effects .
科学的研究の応用
Rosuvastatin(1-) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is extensively used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . In pharmacokinetics, Rosuvastatin(1-) is studied for its interactions with other drugs and its bioavailability . Additionally, it is used in the development of fast-dissolving films to enhance its pharmacokinetics and pharmacodynamics .
作用機序
Rosuvastatin(1-) exerts its effects by inhibiting the enzyme HMG-CoA reductase, the rate-limiting step in cholesterol synthesis. This inhibition reduces the production of mevalonic acid from HMG-CoA, leading to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . The primary molecular targets are the LDL receptors and the pathways involved in cholesterol biosynthesis .
類似化合物との比較
Similar Compounds: Similar compounds to Rosuvastatin(1-) include other statins such as atorvastatin, simvastatin, pravastatin, fluvastatin, and lovastatin .
Uniqueness: Rosuvastatin(1-) is unique among statins due to its high potency and efficacy in lowering LDL cholesterol levels. It is particularly effective at high and moderate intensities, making it a preferred choice for patients with high cardiovascular risk . Additionally, Rosuvastatin(1-) has a longer half-life compared to other statins, which contributes to its sustained therapeutic effects .
特性
分子式 |
C22H27FN3O6S- |
|---|---|
分子量 |
480.5 g/mol |
IUPAC名 |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/p-1/b10-9+/t16-,17-/m1/s1 |
InChIキー |
BPRHUIZQVSMCRT-VEUZHWNKSA-M |
異性体SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
正規SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-33-[(2S,3S,4R)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764855.png)
![[(3S,7R,16R,17R,23S,27R,36R,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764869.png)
![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764873.png)
![(1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764875.png)
![(3E,5E,7R,8S,11Z,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764880.png)

![(1S,4R,5'R,6S,6'S,8S,10E,12R,13R,14E,16E,20S,21S,24R)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10764894.png)
![(Z)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B10764896.png)




![(E)-2-[[(E)-2-[[(2R)-1-[(3S,4R,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764943.png)
![(2S,5R,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764957.png)
